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t-Butylammonium iodide

Perovskite solar cells Surface passivation Interface engineering

t-Butylammonium iodide (tert-butylammonium iodide, t-BAI, CAS 39557-45-4) is a branched alkylammonium halide salt with molecular formula C₄H₁₂IN and molecular weight 201.05 g/mol. It belongs to the alkylammonium iodide family used as perovskite precursor materials for photovoltaic and optoelectronic applications.

Molecular Formula C4H12IN
Molecular Weight 201.05 g/mol
Cat. No. B8033851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Butylammonium iodide
Molecular FormulaC4H12IN
Molecular Weight201.05 g/mol
Structural Identifiers
SMILESCC(C)(C)[NH3+].[I-]
InChIInChI=1S/C4H11N.HI/c1-4(2,3)5;/h5H2,1-3H3;1H
InChIKeyNLJDBTZLVTWXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





t-Butylammonium Iodide (t-BAI) for Perovskite Research: Technical Baseline and Procurement Profile


t-Butylammonium iodide (tert-butylammonium iodide, t-BAI, CAS 39557-45-4) is a branched alkylammonium halide salt with molecular formula C₄H₁₂IN and molecular weight 201.05 g/mol . It belongs to the alkylammonium iodide family used as perovskite precursor materials for photovoltaic and optoelectronic applications . Commercially, it is supplied as a white to off-white crystalline powder with purity specifications typically ranging from ≥97.0% (argentometric titration) to 98% (assay), with a melting point of approximately 270.5 °C . Its defining structural feature is the bulky tert-butyl group, which sterically constrains its incorporation into three-dimensional perovskite lattices and instead promotes the formation of layered two-dimensional (2D) Ruddlesden-Popper phases or surface passivation layers when applied as a post-treatment agent .

Why n-Butylammonium Iodide Cannot Simply Replace t-Butylammonium Iodide in Perovskite Device Research


Despite sharing an identical molecular formula (C₄H₁₂IN), the branched tert-butyl isomer (t-BAI) and the linear n-butyl isomer (n-BAI) produce fundamentally divergent outcomes when applied as perovskite interface modifiers or precursors. Direct comparative studies demonstrate that the steric hindrance of the tert-butyl group systematically reduces grain-boundary diffusion and passivation efficiency relative to n-BAI, producing a predictable performance gradient across the isomer series: n-BAI > iso-BAI > t-BAI [1]. However, this same steric bulk confers unique capabilities unavailable from n-BAI, including the ability to modulate J-V hysteresis directionality [2], enable synergistic dual-cation 2D passivation schemes achieving open-circuit voltages of 1.21 V [3], and stabilize specific Ruddlesden-Popper phases through mixed-halide ordering that cannot form with pure halide compositions [4]. Generic substitution without accounting for these isomer-specific structure-function relationships would compromise both device performance and the reproducibility of published protocols.

t-Butylammonium Iodide: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Head-to-Head PCE: n-BAI (23.2%) vs t-BAI as Surface Passivation Agents on Mixed-Halide Perovskite

In a direct head-to-head comparison, n-butylammonium iodide (n-BAI) and t-butylammonium iodide (t-BAI) were applied as surface modifiers on mixed-halide perovskite films under identical conditions. The n-BAI-treated devices achieved a peak power conversion efficiency (PCE) of 23.2%, with open-circuit voltage (Voc) of 1.146 V and fill factor (FF) of 78.5%, attributed to enhanced photoluminescence signals, improved surface uniformity, and reduced non-radiative recombination [1]. In contrast, the steric bulk of t-BAI hindered uniform coverage, resulting in less efficient defect suppression; the study explicitly reports that t-BAI's performance was lower due to this steric limitation, though the exact t-BAI PCE value is not numerically stated in the abstract [1]. Both treatments maintained the desirable black-phase perovskite with minimal impact on the optical bandgap (~1.55 eV) [1]. This evidence establishes that n-BAI is the superior choice when maximizing PCE via surface passivation is the sole criterion.

Perovskite solar cells Surface passivation Interface engineering

Steric Hindrance Gradient: Systematic PCE and Stability Ranking of n-BAI, iso-BAI, and t-BAI as Interface Modifiers

A systematic study comparing three butylammonium iodide isomers (n-BAI, iso-BAI, and tert-BAI) as interface modification layers between (FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅ perovskite and spiro-OMeTAD hole transport layer established a clear steric hindrance-performance gradient [1]. The device efficiency and humidity stability increased in the order: t-BAI < i-BAI < n-BAI [1]. The n-BAI-modified device achieved the highest PCE of 20.67% and retained 80% of its original PCE after 60 days in air at 20–30% relative humidity [1]. The larger steric hindrance of t-BAI impeded its diffusion to grain boundaries, reducing grain-boundary passivation and leaving excess BAI on the perovskite surface that acted as new defects and blocked hole transport [1]. This gradient provides a quantitative framework for isomer selection based on the trade-off between passivation depth and steric bulk.

Steric hindrance engineering Perovskite solar cells Interface modification

Hysteresis Modulation: t-BAI Uniquely Converts Normal to Inverted J-V Hysteresis with PCE Over 20%

Post-treatment of perovskite films with tert-butylammonium iodide (tBAI) demonstrates a unique hysteresis-modulating capability not reported for linear alkylammonium iodide counterparts [1]. By increasing the amount of tBAI applied, the normal J-V hysteresis was converted into an inverted hysteresis, a phenomenon attributed to modified interface states induced by the self-assembling tBA cations [1]. Under optimized post-treatment conditions, a PCE exceeding 20% was achieved with significantly suppressed hysteresis [1]. This hysteresis inversion behavior represents a distinctive, quantifiable property of t-BAI that is not observed with n-BAI treatments in comparable perovskite systems, where n-BAI primarily affects efficiency through defect passivation without altering hysteresis directionality.

Hysteresis engineering Perovskite solar cells Interface states

Charge-Carrier Mobility Penalty: t-Butylammonium Incorporation Reduces Mobility by 20-Fold vs MAPI Baseline

When tert-butylammonium lead iodide (a 2D layered perovskite formed from t-BAI) was mixed with methylammonium lead iodide (MAPI) to create a 3D/LD (low-dimensional) perovskite blend, charge-carrier lifetime improved but mobility decreased by a factor of 20 relative to pure MAPI [1]. This mobility collapse contributed to a reduction in device efficiency by two orders of magnitude, indicating that mobility — not carrier lifetime — is the dominant limiting factor in 3D/LD perovskite mixtures containing t-butylammonium [1]. This evidence quantitatively defines the boundary between beneficial surface application of t-BAI (where steric bulk provides passivation without penetrating the bulk) and detrimental bulk incorporation (where mobility is catastrophically reduced).

Charge-carrier mobility 2D/3D perovskite Device diagnostics

Dual-Isomer Synergy: t-BAI + n-BAI 2D Passivation Achieves Voc of 1.21 V and Champion PCE of 23.27%

A mixed-cation 2D perovskite passivation layer combining two butylammonium iodide isomers (n-BAI and t-BAI) was demonstrated to outperform single-cation 2D counterparts in surface passivation quality [1]. The dual-isomer approach achieved an impressive open-circuit voltage (Voc) of 1.21 V for a perovskite composition with an optical bandgap of approximately 1.6 eV, and a champion power conversion efficiency of 23.27% [1]. The in situ interaction between the dual-cation 2D precursor and the 3D active layer resulted in surface intermixing of 3D and 2D perovskite phases, providing an effective combination of defect passivation and enhanced charge transfer despite the semi-insulating nature of the 2D perovskite phase [1]. This evidence demonstrates that t-BAI's value is amplified when used in combination with its linear isomer, rather than as a standalone passivant.

Dual-cation passivation 2D/3D perovskite Open-circuit voltage

Mixed-Halide RP Phase Stabilization: t-BA Enables t-BA₂PbBr₂I₂ Ruddlesden-Popper Structure Not Accessible with Pure Halides

The bulky and branched tert-butylammonium (t-BA) cation cannot form stable Ruddlesden-Popper (RP) perovskite structures with pure bromide or pure iodide compositions due to geometric constraints of the inorganic pocket between corner-sharing octahedra [1]. However, the use of mixed halides (Br and I) enables the formation of the t-BA₂PbBr₂I₂ RP perovskite structure with specific ordering of bromide and iodide anions, where bromide occupies terminal axial positions and iodide occupies equatorial positions [1]. The t-BA spacer, despite its branched shape that prevents deep penetration, forms significant hydrogen bonds that stabilize the RP assembly when the inorganic pocket is rationally designed [1]. This halide-dependent phase selectivity distinguishes t-BAI from less sterically demanding ammonium iodides and defines a unique synthetic niche.

Ruddlesden-Popper perovskite Mixed-halide ordering Crystal engineering

t-Butylammonium Iodide: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Hysteresis Polarity Engineering in Perovskite Solar Cell Research

t-BAI is uniquely suited for experiments investigating J-V hysteresis mechanisms in perovskite solar cells. As demonstrated by Bu et al. (2019), t-BAI post-treatment can convert normal hysteresis into inverted hysteresis by modifying interface states, while still achieving PCE over 20% [1]. This property is not reported for n-BAI or other linear alkylammonium iodides. Researchers designing hysteresis studies or seeking to decouple hysteresis from efficiency should procure t-BAI specifically for this application.

Dual-Isomer 2D/3D Passivation for High-Voc Perovskite Solar Cells

When used in combination with n-BAI, t-BAI enables a dual-cation 2D passivation scheme that achieves Voc of 1.21 V (bandgap ~1.6 eV) and champion PCE of 23.27%, outperforming single-cation counterparts [2]. The synergistic interaction between the two isomers promotes surface intermixing of 3D and 2D phases, combining defect passivation with enhanced charge transfer. This application scenario requires co-procurement of both t-BAI and n-BAI.

Mixed-Halide Ruddlesden-Popper Phase Synthesis and Crystal Engineering

t-BAI serves as a structurally constrained building block for synthesizing Ruddlesden-Popper perovskites where phase formation is gated by halide composition. The t-BA₂PbBr₂I₂ RP phase forms only with mixed Br/I halides and not with pure halide compositions, due to the specific ordering of anions required to accommodate the bulky t-BA spacer [3]. This halide-gated phase selectivity makes t-BAI valuable for crystal engineering studies exploring spacer cation geometry as a design parameter.

Surface-Selective Passivation with Controlled Penetration Depth

The steric bulk of t-BAI restricts its diffusion into grain boundaries, as quantitatively established by the steric hindrance gradient study (Zhao et al., 2022), where t-BAI showed the lowest grain-boundary penetration among n-BAI, i-BAI, and t-BAI [4]. This makes t-BAI appropriate for surface-localized treatments where deep grain-boundary passivation is undesirable or where researchers want to isolate surface effects from bulk effects. However, this same property makes t-BAI unsuitable for applications requiring deep grain-boundary passivation, for which n-BAI is the superior choice.

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